molecular formula C19H29N3OS2 B6473760 4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640955-63-9

4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6473760
CAS No.: 2640955-63-9
M. Wt: 379.6 g/mol
InChI Key: SCRNRSITEWTICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine (hereafter referred to as Compound A) features a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 2-cyclopentyl-1,3-thiazol-4-ylmethyl moiety. The 2-cyclopentyl-thiazole substituent introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS2/c23-19(22-8-10-24-11-9-22)16-6-3-7-21(12-16)13-17-14-25-18(20-17)15-4-1-2-5-15/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNRSITEWTICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Implications

The following table summarizes structural differences between Compound A and similar compounds identified in the evidence:

Compound Name / ID Core Structure Substituents / Modifications Potential Implications
Compound A Thiomorpholine 2-cyclopentyl-thiazole, piperidine-3-carbonyl High lipophilicity (cyclopentyl), sulfur-enhanced electronic effects
4-{1-[1-(pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine Thiomorpholine Pyridin-2-yl (instead of cyclopentyl-thiazole), piperidine-3-carbonyl Reduced lipophilicity (pyridine vs. cyclopentyl); potential for hydrogen bonding
Impurity-I Morpholine derivative 2-ethyl-thiazole, methylamino-carbonyl, phenyl groups Increased polarity (carbamate group); altered steric hindrance
(2S)-2-{[methyl(...thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid Morpholine, butanoic acid Thiazole-methyl, morpholin-4-yl, carboxylic acid Enhanced solubility (acidic group); potential for ionic interactions

Detailed Analysis

Thiomorpholine vs. Morpholine Derivatives

Compound A’s thiomorpholine core replaces the oxygen atom in morpholine with sulfur, increasing electron density and altering hydrogen-bonding capacity. This modification may enhance membrane permeability compared to oxygenated analogs like Impurity-I or the morpholin-4-yl butanoic acid derivative . Sulfur’s larger atomic radius could also affect conformational flexibility in binding pockets.

Cyclopentyl-Thiazole vs. Pyridinyl or Smaller Alkyl Groups

The 2-cyclopentyl-thiazole group in Compound A provides significant steric bulk and hydrophobicity compared to the pyridinyl group in the analog from . Cyclopentyl’s lipophilicity may improve binding to hydrophobic protein pockets but reduce aqueous solubility. In contrast, Impurity-L () features an isopropyl-thiazole group, which is less bulky, suggesting Compound A might exhibit stronger hydrophobic interactions but faster metabolic clearance .

Functional Group Variations

The morpholin-4-yl butanoic acid derivative () includes a carboxylic acid group, drastically increasing polarity and enabling ionic interactions absent in Compound A. This difference highlights a trade-off between solubility and passive diffusion: Compound A’s lack of ionizable groups may favor blood-brain barrier penetration, whereas the butanoic acid analog could exhibit restricted tissue distribution .

Research Findings and Hypotheses

While experimental data for Compound A is unavailable in the provided evidence, inferences from analogs suggest:

  • Metabolic Stability : The cyclopentyl-thiazole group may slow oxidative metabolism compared to smaller alkyl-thiazoles (e.g., isopropyl in Impurity-L) due to steric shielding of vulnerable sites .
  • Target Selectivity : The thiomorpholine core could confer unique selectivity for sulfur-interacting targets (e.g., cysteine proteases or metal-containing enzymes) versus morpholine-based compounds .
  • Solubility Challenges : The compound’s high lipophilicity may necessitate formulation strategies (e.g., salt formation or prodrugs) to improve bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.